N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Description

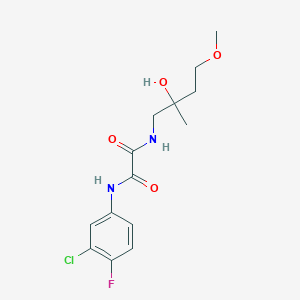

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a halogenated aryl group (3-chloro-4-fluorophenyl) at the N1 position and a branched alkyl chain with hydroxyl and methoxy substituents at the N2 position. The 3-chloro-4-fluorophenyl group is a recurring pharmacophore in entry inhibitors targeting viral proteins, while the N2 hydroxy-methoxyalkyl chain may enhance solubility and metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O4/c1-14(21,5-6-22-2)8-17-12(19)13(20)18-9-3-4-11(16)10(15)7-9/h3-4,7,21H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWSKNYKOUDRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide backbone.

Substitution reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

A systematic comparison of structural analogs highlights how variations in N1/N2 substituents influence biological activity, synthesis efficiency, and metabolic stability.

2.1 Structural and Functional Analogues

Table 1: Key Oxalamide Analogs and Their Properties

2.2 Key Findings from Comparative Analysis

- Antiviral Activity: Compound 24 shares the N1 3-chloro-4-fluorophenyl group with the target compound but features a thiazole-piperidine N2 substituent. It exhibits HIV entry inhibition, suggesting the halogenated aryl group is critical for viral targeting. Contrast: Compound 28, with the same N1 group but a 4-methoxyphenethyl N2 substituent, inhibits stearoyl-CoA desaturase (SCD) via cytochrome P450 activation. This demonstrates that N2 modifications can redirect activity from antiviral to metabolic enzyme inhibition .

- Antimicrobial vs. Flavor Applications: GMC-2 (N2 = dioxoisoindolinyl) shows antimicrobial activity, while S336 (N2 = pyridyl-ethyl) is a flavor enhancer. This highlights the versatility of oxalamides: small N2 groups (e.g., alkyl chains) favor therapeutic applications, whereas aromatic/heterocyclic N2 groups may suit non-therapeutic roles .

- Metabolic Stability: The target compound’s N2 hydroxy and methoxy groups are susceptible to phase II metabolism (e.g., glucuronidation), as seen in structurally related flavor additives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.